Anthralin's Mechanism of Action in Psoriasis: A Technical Guide
Anthralin's Mechanism of Action in Psoriasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anthralin (dithranol), a topical therapy for psoriasis for over a century, remains a valuable treatment option due to its efficacy, particularly in recalcitrant plaque psoriasis.[1] Its therapeutic effects stem from a multifaceted mechanism of action that is not yet fully elucidated but is known to involve the modulation of several key cellular and molecular pathways implicated in the pathogenesis of psoriasis. This technical guide provides an in-depth exploration of the core mechanisms by which anthralin exerts its anti-psoriatic effects, with a focus on its antiproliferative and anti-inflammatory properties, its induction of reactive oxygen species (ROS) and mitochondrial dysfunction, and its impact on critical signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of dermatological therapies.
Introduction to Anthralin
Anthralin, or dithranol, is a synthetic derivative of chrysarobin, a natural compound found in the araroba tree.[2] It is an established and effective topical treatment for psoriasis, a chronic inflammatory skin disease characterized by hyperproliferation and aberrant differentiation of keratinocytes, as well as infiltration of immune cells.[2] While newer biologic agents have revolutionized psoriasis treatment, anthralin continues to be a relevant therapy, especially for localized plaque psoriasis.[3] Its clinical utility is, however, often limited by side effects such as skin irritation and staining.[4] A thorough understanding of its mechanism of action is crucial for optimizing its use and for the development of novel therapeutics with improved safety profiles.
Core Mechanisms of Action
Anthralin's therapeutic efficacy in psoriasis is attributed to a combination of antiproliferative, anti-inflammatory, and pro-apoptotic effects. These are primarily mediated through its ability to generate reactive oxygen species (ROS) and interfere with mitochondrial function.
Antiproliferative Effects
A hallmark of psoriasis is the uncontrolled proliferation of keratinocytes.[5] Anthralin effectively counteracts this by inhibiting DNA synthesis and cell division.[2]
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Inhibition of DNA Synthesis: Anthralin has been shown to block DNA synthesis in epidermal cells, thereby slowing down the rapid cell turnover characteristic of psoriatic plaques.[2][6]
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Cell Cycle Arrest: Studies have indicated that anthralin can prolong the prophase of mitosis in keratinocytes, contributing to its antiproliferative action.
Anti-inflammatory Properties
Chronic inflammation is a key driver of psoriasis pathogenesis. Anthralin exhibits anti-inflammatory effects by modulating the function of various immune cells and the production of inflammatory mediators.
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Inhibition of Cytokine Secretion: Anthralin has been demonstrated to inhibit the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α) from human monocytes.[7]
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Modulation of Immune Cells: The drug has been shown to be more sensitive to mononuclear leukocytes than keratinocytes, suggesting a direct impact on the immune component of psoriasis.[1]
Generation of Reactive Oxygen Species (ROS)
A pivotal aspect of anthralin's mechanism is its ability to generate ROS within skin cells.[2] While high levels of ROS can be damaging, in the context of psoriasis treatment, they are believed to contribute to the therapeutic effect.
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Induction of Oxidative Stress: The auto-oxidation of anthralin leads to the production of ROS, which can induce apoptosis (programmed cell death) in hyperproliferating keratinocytes.[2]
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Activation of Stress-Induced Signaling: ROS generation by anthralin is linked to the activation of stress-activated protein kinase (SAPK/JNK) pathways.[1]
Mitochondrial Dysfunction
Mitochondria are primary targets of anthralin, and the disruption of their function is a key element of its therapeutic action.[8][9]
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Accumulation in Mitochondria: Anthralin rapidly accumulates within keratinocyte mitochondria.[8]
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Dissipation of Mitochondrial Membrane Potential: It causes a disruption of the mitochondrial membrane potential (ΔΨm), a critical factor for mitochondrial function and cell viability.[8]
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Induction of Apoptosis: By disrupting mitochondrial function, anthralin triggers the release of cytochrome c, leading to the activation of caspases and ultimately, apoptosis of hyperproliferative keratinocytes.[8] This process is dependent on a functional respiratory chain.[8]
Impact on Signaling Pathways
Anthralin modulates several key signaling pathways that are dysregulated in psoriasis.
JNK Pathway
Anthralin is a potent activator of the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of cellular stress responses, apoptosis, and inflammation.[1] This activation is mediated, at least in part, by lipid peroxidation induced by the drug.[1] Mononuclear leukocytes are significantly more sensitive to anthralin-induced JNK activation than keratinocytes.[1]
NF-κB Pathway
The transcription factor NF-κB is a central regulator of inflammation and is constitutively active in psoriatic lesions. Anthralin can activate NF-κB in keratinocytes at concentrations as low as 10 µM.[10] This activation is mediated by ROS, particularly hydrogen peroxide (H2O2).[10]
EGFR Pathway
The epidermal growth factor receptor (EGFR) signaling pathway is implicated in the hyperproliferation of keratinocytes in psoriasis. Anthralin has been shown to decrease the expression of transforming growth factor-alpha (TGF-α), a ligand for EGFR, and reduce the binding of EGF to its receptor.[11] This leads to a reduction in proliferative signals.
Quantitative Data Summary
The following table summarizes the available quantitative data on the effects of anthralin.
| Parameter | Cell Type | Anthralin Concentration | Effect | Reference |
| Keratinocyte Proliferation | Normal Human Keratinocytes | 10 ng/mL | 98% inhibition | [11] |
| Lymphocyte Proliferation | Human Lymphocytes | 10 µg/mL | 50% inhibition | [11] |
| Cytokine Secretion (IL-6, IL-8, TNF-α) | Human Monocytes | 0.25-0.6 µg/mL | Half-maximal inhibitory concentration (IC50) | [7] |
| JNK Activation | Peripheral Blood Mononuclear Cells vs. Normal Keratinocytes | - | 40-fold lower dose required for activation in mononuclear cells | [1] |
| Lipid Peroxidation | Peripheral Blood Mononuclear Cells vs. Normal Keratinocytes | - | 10-fold lower concentration for half-maximal levels in mononuclear cells | [1] |
| NF-κB Activation | Murine Keratinocytes | 10 µM | Activation observed | [10] |
| DNA Synthesis | Hairless Mice Epidermis | 0.1% - 0.4% | Significant suppression | [6] |
| DNA Synthesis | Hairless Mice Epidermis | 0.01% - 0.05% | No inhibition | [6] |
| Thioredoxin Reductase (TR) Activity | Psoriatic Keratinocyte Cell Cultures | 2 x 10⁻⁵ M | 42% inhibition of cell surface TR activity | |
| Thioredoxin Reductase (TR) Activity | Normal Keratinocyte Cell Cultures | 2 x 10⁻⁵ M | 24% inhibition of cell surface TR activity | |
| Thioredoxin Reductase (TR) Activity | Guinea Pig Skin (in vivo) | 0.25% - 1.0% (24h) | 70% inhibition | |
| Thioredoxin Reductase (TR) Activity | Guinea Pig Skin (in vivo, short contact) | 1% (120 min) | 70% inhibition |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Keratinocyte Proliferation Assay
Objective: To determine the effect of anthralin on the proliferation of keratinocytes.
Methodology:
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Cell Culture: Human keratinocytes are cultured in appropriate media (e.g., Keratinocyte Growth Medium) and seeded in multi-well plates.
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Treatment: Cells are treated with various concentrations of anthralin or a vehicle control for a specified period (e.g., 24, 48, or 72 hours).
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Assessment of Proliferation:
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MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. The MTT reagent is added to the wells, and the resulting formazan (B1609692) product is solubilized and measured spectrophotometrically.[12]
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BrdU Incorporation Assay: This assay measures DNA synthesis by detecting the incorporation of the thymidine (B127349) analog, bromodeoxyuridine (BrdU), into newly synthesized DNA.[12]
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Ki-67 Staining: Ki-67 is a nuclear protein associated with cell proliferation. Immunostaining for Ki-67 allows for the visualization and quantification of proliferating cells.[12]
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References
- 1. Anti-psoriatic drug anthralin activates JNK via lipid peroxidation: mononuclear cells are more sensitive than keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Anthralin? [synapse.patsnap.com]
- 3. Dithranol targets keratinocytes, their crosstalk with neutrophils and inhibits the IL-36 inflammatory loop in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Anthralin modulates the expression pattern of cytokeratins and antimicrobial peptides by psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anthralin. Different concentration effects on epidermal cell DNA synthesis rates in mice and clinical responses in human psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anthralin (dithranol) in vitro inhibits human monocytes to secrete IL-6, IL-8 and TNF-alpha, but not IL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-psoriatic drug anthralin accumulates in keratinocyte mitochondria, dissipates mitochondrial membrane potential, and induces apoptosis through a pathway dependent on respiratory competent mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effect of anthralin (dithranol) on mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anti-psoriatic drug anthralin activates transcription factor NF-kappa B in murine keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anthralin decreases keratinocyte TGF-alpha expression and EGF-receptor binding in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
